4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone
Description
4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone is a heterocyclic compound featuring a 1,2,3-thiadiazole ring fused with a sulfone group (-SO₂-) and substituted with a 4-chlorophenyl moiety. The 4-chlorophenyl substituent introduces steric bulk and lipophilicity, influencing both chemical reactivity and pharmacological or pesticidal activity .
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfonylthiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S2/c9-6-1-3-7(4-2-6)15(12,13)8-5-10-11-14-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFSHOAGNNVHJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CN=NS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization
The foundational step in synthesizing 1,2,3-thiadiazole derivatives involves cyclization reactions using hydrazine precursors. In the synthesis of analogous compounds, 4-chlorobenzoic acid serves as a common starting material. Esterification with methanol under sulfuric acid catalysis produces methyl 4-chlorobenzoate (80% yield), which subsequently undergoes hydrazinolysis in ethanol to form the corresponding hydrazide. Treatment of this hydrazide with carbon disulfide (CS₂) in basic conditions (KOH/ethanol) generates a potassium thiolate intermediate, which undergoes acid-catalyzed cyclization to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. While this method specifically produces 1,3,4-thiadiazoles, analogous approaches using different cyclizing agents could be adapted for 1,2,3-thiadiazole systems.
Sulfone Group Introduction Techniques
Chlorine-Mediated Sulfonylation
The most direct route to install the sulfone moiety involves converting thiol intermediates to sulfonyl chlorides followed by nucleophilic substitution. In the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides, researchers achieved this through controlled chlorine gas bubbling into a biphasic system (1,2-dichloroethane/water) containing the thiol precursor. Key optimization parameters include:
The resulting sulfonyl chloride intermediate then reacts with aromatic amines under basic conditions (triethylamine/acetonitrile) to form sulfonamides. For sulfone formation specifically, subsequent oxidation or nucleophilic displacement would be required.
Direct Oxidation of Sulfides
Alternative approaches oxidize sulfide precursors to sulfones. The patent WO2009015193A1 demonstrates this strategy in related systems using sodium hypochlorite (NaClO) as the oxidizing agent. In one protocol:
- A thiazole-4-carboxaldehyde intermediate is generated via NaClO treatment (6.15% solution)
- In situ reduction with sodium borohydride yields the alcohol precursor
- Appel reaction (CCl₄/PPh₃) converts the alcohol to chloride
Adapting this methodology, sulfide-containing thiadiazoles could be oxidized to sulfones using NaOCl or m-CPBA. The MDPI study achieved sulfone formation from thiadiazines using m-CPBA (4 equivalents) in dichloromethane, confirmed by characteristic IR bands at 1300 cm⁻¹ (S=O symmetric stretch) and 1145 cm⁻¹ (asymmetric stretch).
Integrated Synthetic Pathways
Sequential Ring Formation-Sulfonylation
Combining the above strategies, a plausible synthesis of 4-chlorophenyl 1,2,3-thiadiazol-5-yl sulfone would involve:
- Thiadiazole core synthesis : Cyclocondensation of 4-chlorophenylhydrazine with thionyl chloride (SOCl₂) to form 1,2,3-thiadiazole ring
- Sulfone installation :
a. Sulfur incorporation via reaction with sodium sulfide (Na₂S)
b. Oxidation with H₂O₂/HCl to sulfonic acid
c. Conversion to sulfonyl chloride using PCl₅
d. Final coupling with appropriate nucleophiles
One-Pot Methodologies
Emerging approaches suggest potential for tandem reactions. The patent literature describes multi-step sequences in single vessels under inert atmospheres, such as:
- Simultaneous imidazolide formation and nucleophilic substitution in THF
- Acid-catalyzed cyclization coupled with in situ oxidation
Critical reaction parameters for one-pot synthesis include:
- Temperature control (27-32°C for imidazolide formation)
- Solvent selection (anhydrous THF for moisture-sensitive steps)
- Sequential reagent addition protocols
Analytical Characterization
Successful synthesis requires rigorous analytical verification:
Spectroscopic Confirmation
Chromatographic Validation
- Silica gel chromatography with EtOAC/hexane eluents (2:1 v/v) effectively purifies intermediates
- Reverse-phase HPLC methods using C18 columns and acetonitrile/water gradients ensure final product purity
Yield Optimization Strategies
Comparative analysis of literature methods reveals critical yield determinants:
The PMC study demonstrated that optimizing chlorine bubbling time in sulfonyl chloride synthesis increased yields from 32% to 42%. Similarly, maintaining reaction temperatures below 0°C during critical steps prevented byproduct formation.
Challenges and Alternative Approaches
Stability Considerations
Thiadiazole sulfones exhibit limited stability on silica gel, necessitating:
- Rapid chromatography (sub-2-hour run times)
- Low-loading silica columns (1:20 sample:silica ratio)
- Alternative purification methods (recrystallization from Et₂O)
Chemical Reactions Analysis
4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride intermediate reacts with different amines in acetonitrile at room temperature in the presence of triethylamine, which acts as an acid scavenger for the liberated hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Major Products: The primary products formed from these reactions are sulfonamide derivatives, which have been shown to possess significant biological activity.
Scientific Research Applications
4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds with potential biological activities.
Biology: The compound has been studied for its antiviral properties, particularly against the tobacco mosaic virus.
Medicine: Sulfonamide derivatives of this compound have shown potential as antiviral and antifungal agents.
Industry: It is used in the development of new materials and agrochemicals due to its diverse reactivity and biological properties.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone involves its interaction with specific molecular targets and pathways. For instance, sulfonamide derivatives of this compound have been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The incorporation of sulfonamides into the 1,3,4-thiadiazole ring enhances its biological activity, making it effective against certain viruses and fungi .
Comparison with Similar Compounds
Structural Analogs with Sulfone and Chlorophenyl Groups
Key Observations :
- Tetradifon shares the sulfone and chlorophenyl motifs but lacks the thiadiazole ring. Its tetra-chlorinated structure enhances bioactivity as a fungicide .
- 4-Chlorophenyl phenyl sulfone demonstrates that even minimal chlorination (single Cl) retains pesticidal utility, though with reduced potency compared to Tetradifon .
Thiadiazole Derivatives with Sulfonyl/Sulfanyl Groups
Key Observations :
- Chlorine positioning: Dichlorophenyl substituents (e.g., 3,4-dichloro in ) enhance pesticidal activity compared to mono-chlorinated analogs, likely due to increased hydrophobic interactions.
- Sulfonyl vs. sulfanyl : Sulfonyl groups (e.g., in ) improve metabolic stability and solubility over sulfanyl (-S-) derivatives, which may oxidize readily in vivo.
Mechanistic Insights from Sulfone-Containing Compounds
- VDAC binding: Sulindac sulfone (a non-thiadiazole sulfone) inhibits mTOR signaling via VDAC1/2 binding, with the sulfone moiety critical for interaction . This implies that this compound could similarly target ion channels or apoptosis pathways.
- Thiadiazole reactivity : The 1,2,3-thiadiazole ring undergoes ring-opening reactions under nucleophilic conditions, which could be exploited for prodrug design or covalent binding to targets .
Biological Activity
4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is . It features a 4-chlorophenyl group attached to a 1,2,3-thiadiazole ring , which is further connected to a sulfone group . This unique structure contributes to its reactivity and biological properties.
Antiviral Activity
Research indicates that derivatives of this compound exhibit antiviral properties. A study demonstrated that certain sulfonamide derivatives showed significant inhibition against the Tobacco Mosaic Virus (TMV), with compounds achieving approximately 50% inhibition rates comparable to established antiviral agents like ningnanmycin .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. A recent investigation into 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives revealed that these compounds exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The most potent compounds from this series demonstrated IC50 values as low as against MCF-7 cells .
| Compound | Cell Line | IC50 () |
|---|---|---|
| 4e | MCF-7 | 5.36 |
| 4i | MCF-7 | 2.32 |
| 4e | HepG2 | 3.13 |
| 4b | HepG2 | 6.51 |
These findings suggest that modifications to the thiadiazole structure can enhance anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and pathways. Notably, some derivatives have been shown to inhibit carbonic anhydrase, an enzyme critical in various physiological processes. The inhibition of this enzyme can lead to altered cellular functions and contribute to the compound's therapeutic effects.
Study on Anticancer Compounds
In a study published in Molecules, researchers synthesized new derivatives based on the thiadiazole framework and evaluated their cytotoxicity against cancer cell lines. The results indicated that structural modifications significantly impacted biological activity, leading to enhanced potency in certain compounds .
Antiviral Efficacy Assessment
Another study focused on the antiviral efficacy of synthesized thiadiazole derivatives against TMV. The results highlighted the potential for these compounds to serve as effective agents in agricultural applications for viral disease management in crops .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
